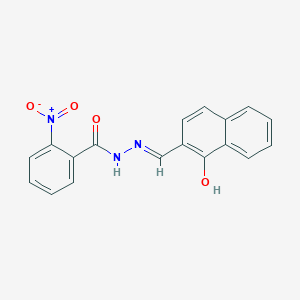
Benzhydrazide, N2-(1-hydroxy-2-naphthylmethylene)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a naphthyl group, a nitro group, and a hydrazide linkage, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE typically involves the condensation reaction between 1-hydroxy-2-naphthaldehyde and 2-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amino derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide linkage and nitro group play crucial roles in its reactivity and biological activity. It can form covalent bonds with target molecules, leading to alterations in their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-THIOPHENECARBOHYDRAZIDE: Shares a similar naphthyl group but differs in the presence of a thiophene ring instead of a nitro group.
N’~1~-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[4-(4-METHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE: Contains additional triazole and sulfanyl groups, providing different chemical properties.
Uniqueness
N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE is unique due to its specific combination of a naphthyl group, nitro group, and hydrazide linkage. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications.
Properties
Molecular Formula |
C18H13N3O4 |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C18H13N3O4/c22-17-13(10-9-12-5-1-2-6-14(12)17)11-19-20-18(23)15-7-3-4-8-16(15)21(24)25/h1-11,22H,(H,20,23)/b19-11+ |
InChI Key |
SQFYLIMYEDBQJY-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















